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molecular formula C9H14O2 B8431476 3-Ethylpent-1-yn-3-yl acetate

3-Ethylpent-1-yn-3-yl acetate

Cat. No. B8431476
M. Wt: 154.21 g/mol
InChI Key: UJXYKQVXLLSRAM-UHFFFAOYSA-N
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Patent
US06017924

Procedure details

In a 250-mL r.b., a solution of 3-ethyl-1-pentyn-3-ol (11.5 g, 102 mmol) in pyridine (10.2 mL) was treated sequentially with Et3N (15.0 mL, 0.107 mol, 1.4 equiv), acetic anhydride (13.5 mL, 143 mmol, 1.4 equiv), and DMAP (1.25 g, 10.2 mmol, 10.0 mol %). The reaction mixture was stirred at rt for 5 d, then treated with MeOH (5 mL) and stirred for 1 h. The mixture was partitioned between ether (100 mL) and water (100 mL), and the aqueous layer was extracted with ether (100 mL). The organic layers were washed sequentially with 2 N NaHSO4 and brine (50 mL), dried (MgSO4), filtered, and concentrated. Distillation under reduced pressure afforded 11.8 g (58.8%) 3-ethylpent-1-yn-3-yl acetate, a colorless oil, bp 38-39° C. @ 15 mm Hg. Data for 3-ethylpent-1-yn-3-yl acetate: 1H NMR (400 MHz, CDCl3) 2.54 (s, 1H), 2.03 (s, 3H), 1.96-2.08 (m, 2H), 1.84-1.95 (m, 2H), 0.97 (t, J=7.4, 6H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([OH:8])([CH2:6][CH3:7])[C:4]#[CH:5])[CH3:2].CCN(CC)CC.[C:16](OC(=O)C)(=[O:18])[CH3:17].CO>N1C=CC=CC=1.CN(C1C=CN=CC=1)C>[C:16]([O:8][C:3]([CH2:6][CH3:7])([CH2:1][CH3:2])[C:4]#[CH:5])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C)C(C#C)(CC)O
Name
Quantity
15 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
1.25 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 5 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ether (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (100 mL)
WASH
Type
WASH
Details
The organic layers were washed sequentially with 2 N NaHSO4 and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)(=O)OC(C#C)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 58.8%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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